N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine
Overview
Description
N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is known for its unique structure, which includes a benzo[b][1,4]oxazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine with methylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine include other benzo[b][1,4]oxazine derivatives and related heterocyclic compounds . Examples include:
- 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)amine
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of both methyl and methanamine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-(4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-8-9-3-4-10-11(7-9)14-6-5-13(10)2/h3-4,7,12H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSXODDBZQHSTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N(CCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640178 | |
Record name | N-Methyl-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937795-86-3 | |
Record name | N-Methyl-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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